Cas no 898442-30-3 (9-(4-tert-butylphenyl)-2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide)

9-(4-tert-Butylphenyl)-2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine-based derivative with a complex molecular structure featuring a tert-butylphenyl group and an ethoxy-hydroxyphenyl substituent. This compound exhibits potential as an intermediate or active moiety in pharmaceutical research, particularly due to its purine scaffold, which is known for its role in nucleobase chemistry and drug design. The presence of both hydrophobic (tert-butyl) and hydrophilic (hydroxy, carboxamide) functional groups enhances its versatility in binding interactions, making it a candidate for targeting enzymes or receptors. Its structural features suggest possible applications in medicinal chemistry, including kinase inhibition or nucleotide analog development. Further studies are required to fully elucidate its pharmacological properties.
9-(4-tert-butylphenyl)-2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide structure
898442-30-3 structure
Product Name:9-(4-tert-butylphenyl)-2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS No:898442-30-3
MF:C24H25N5O4
MW:447.486405134201
CID:5933114
PubChem ID:135732214
Update Time:2025-05-20

9-(4-tert-butylphenyl)-2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 9-(4-tert-butylphenyl)-2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
    • FSRCVZFYVGGCPF-UHFFFAOYSA-N
    • 7H-Purine-6-carboxamide, 9-[4-(1,1-dimethylethyl)phenyl]-2-(3-ethoxy-2-hydroxyphenyl)-8,9-dihydro-8-oxo-
    • 898442-30-3
    • 9-(4-tert-butylphenyl)-2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide
    • 9-(4-(tert-butyl)phenyl)-2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
    • AKOS024660538
    • F2565-0088
    • AB00679684-01
    • Inchi: 1S/C24H25N5O4/c1-5-33-16-8-6-7-15(19(16)30)21-26-17(20(25)31)18-22(28-21)29(23(32)27-18)14-11-9-13(10-12-14)24(2,3)4/h6-12,30H,5H2,1-4H3,(H2,25,31)(H,27,32)
    • InChI Key: FSRCVZFYVGGCPF-UHFFFAOYSA-N
    • SMILES: N1C2C(=NC(C3=CC=CC(OCC)=C3O)=NC=2C(N)=O)N(C2=CC=C(C(C)(C)C)C=C2)C1=O

Computed Properties

  • Exact Mass: 447.19065430g/mol
  • Monoisotopic Mass: 447.19065430g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 720
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 131Ų

Experimental Properties

  • Density: 1.307±0.06 g/cm3(Predicted)
  • pka: 8.36±0.40(Predicted)

9-(4-tert-butylphenyl)-2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Pricemore >>

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Additional information on 9-(4-tert-butylphenyl)-2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

9-(4-Tert-butylphenyl)-2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide: A Comprehensive Overview

The compound 9-(4-Tert-butylphenyl)-2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, identified by the CAS number 898442-30-3, is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound belongs to the class of purine derivatives, which are well-known for their diverse biological activities and structural versatility. The molecule's structure incorporates several functional groups, including a tert-butylphenyl moiety, an ethoxy-substituted phenol group, and a purine ring system with an oxo group and a carboxamide substituent. These features contribute to its unique chemical properties and biological functions.

Recent studies have highlighted the potential of this compound as a purine analog in drug development. Purine analogs are widely used in the treatment of various diseases, including cancer, due to their ability to inhibit key enzymes and pathways involved in cell proliferation. The presence of the tert-butylphenyl group in this compound suggests that it may exhibit enhanced stability and bioavailability compared to other purine derivatives. Additionally, the ethoxy-substituted phenol group could play a role in modulating the compound's solubility and interaction with biological membranes.

The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. Researchers have employed methods such as Suzuki coupling, Stille coupling, and nucleophilic substitution to construct the complex structure of this molecule. The use of these techniques ensures high yields and excellent control over the stereochemistry of the product. Furthermore, the incorporation of protecting groups during the synthesis process has been critical in maintaining the integrity of sensitive functional groups throughout the reaction sequence.

From a pharmacological perspective, this compound has shown promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit key enzymes such as xanthine oxidase and adenosine deaminase, which are implicated in various pathological conditions. For instance, xanthine oxidase inhibition is associated with reduced oxidative stress and inflammation, making this compound a potential candidate for treating conditions such as gout and cardiovascular diseases. Similarly, adenosine deaminase inhibition could be beneficial in managing autoimmune disorders by modulating immune responses.

The structural uniqueness of this compound also makes it an attractive candidate for exploring its applications in materials science. The purine ring system serves as a platform for constructing supramolecular assemblies and functional materials. Recent research has focused on utilizing this compound as a building block for creating self-assembled monolayers (SAMs) and nanocomposites with tailored optical and electronic properties. These applications could extend into fields such as sensors, drug delivery systems, and optoelectronics.

In terms of safety and toxicity profiles, preliminary studies indicate that this compound exhibits low cytotoxicity against normal human cells while demonstrating selective toxicity towards cancer cell lines. This selectivity is attributed to its ability to target specific pathways that are overactive in cancer cells. However, further studies are required to fully understand its mechanism of action and potential side effects.

The development of this compound represents a significant advancement in the field of medicinal chemistry. Its unique structure combines multiple functional groups that offer opportunities for both therapeutic applications and materials innovation. As research continues to explore its potential, it is anticipated that this compound will contribute to the development of novel drugs and advanced materials with improved efficacy and functionality.

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